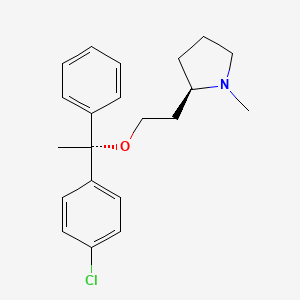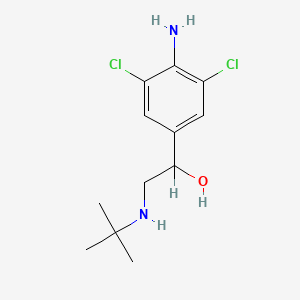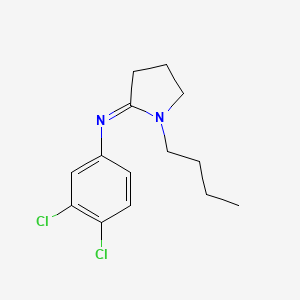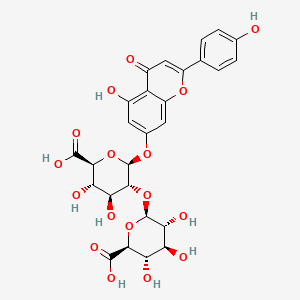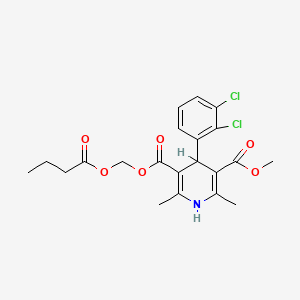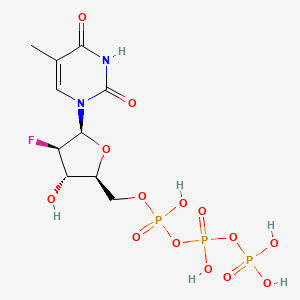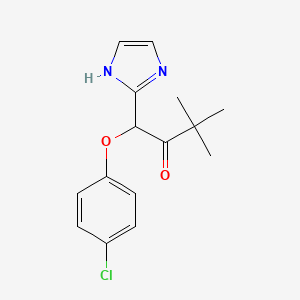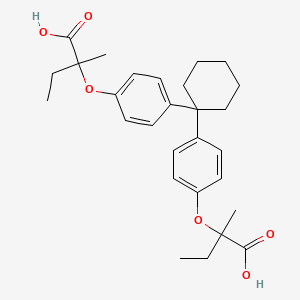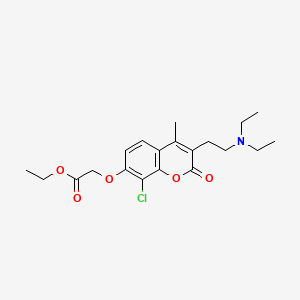
Cloricromen
Descripción general
Descripción
Cloricromen es un compuesto químico conocido por su papel como inhibidor de la agregación plaquetaria y vasodilatador coronario . Se utiliza principalmente en la prevención y el tratamiento de los trastornos tromboembólicos, lo que lo convierte en un agente valioso en la terapéutica cardiovascular . El nombre IUPAC del compuesto es 2-(8-cloro-3-(2-(dietilamino)etil)-4-metil-2-oxo-2H-croman-7-iloxi)acetato de etilo .
Aplicaciones Científicas De Investigación
Cloricromen tiene una amplia gama de aplicaciones de investigación científica :
Terapéutica cardiovascular: Se utiliza para prevenir y controlar los trastornos tromboembólicos mediante la inhibición de la agregación plaquetaria y la promoción de la vasodilatación.
Estudios del flujo sanguíneo: Las instituciones de investigación exploran sus efectos sobre el flujo sanguíneo y su potencial para mitigar las condiciones isquémicas.
Sistemas de administración de fármacos: Se han desarrollado nanopartículas sólidas de lípidos cargadas con this compound para la administración dirigida de fármacos, particularmente al sistema nervioso central.
Investigación farmacológica: Su mecanismo de acción único lo convierte en un tema de interés en estudios relacionados con la coagulación de la sangre y la salud vascular.
Mecanismo De Acción
Cloricromen ejerce sus efectos mediante la inhibición de la agregación plaquetaria y la promoción de la vasodilatación . Funciona inhibiendo la enzima fosfodiesterasa, lo que lleva a un aumento del monofosfato de adenosina cíclico (cAMP) dentro de las plaquetas. Los niveles elevados de cAMP inhiben la liberación de gránulos que promueven la agregación, lo que reduce el riesgo de formación de coágulos. Además, los efectos vasodilatadores de this compound mejoran el flujo sanguíneo y reducen la resistencia vascular .
Análisis Bioquímico
Biochemical Properties
Cloricromen plays a crucial role in biochemical reactions, particularly in inhibiting platelet aggregation .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a platelet aggregation inhibitor . It influences cell function by preventing the clumping together of platelets, which is crucial in blood clotting .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Métodos De Preparación
La síntesis de Cloricromen implica varios pasos clave :
Alquilación catalizada por bases: El acetoacetato de etilo se alquila con 2-cloro-trietilamina para producir un compuesto intermedio.
Disulfonación y cloración: El resorcinol se somete a disulfonación con ácido sulfúrico al 96% para formar un ácido disulfónico, que luego se clora con clorato de potasio para producir ácido 5-cloro-4,6-dihidroxi-benceno-1,3-disulfónico. La eliminación de los grupos sulfonato en ácido diluido produce 2-clororesorcinol.
Reacción de condensación: Una reacción de condensación catalizada por ácido entre el intermedio del paso de alquilación y 2-clororesorcinol forma otro intermedio.
Formación de éter: El grupo hidroxilo fenólico del intermedio reacciona con bromoacetato de etilo para completar la síntesis de this compound.
Análisis De Reacciones Químicas
Cloricromen se somete a varias reacciones químicas, incluyendo:
Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales presentes en this compound, lo que podría alterar sus propiedades farmacológicas.
Reacciones de sustitución: El átomo de cloro en this compound puede ser sustituido por otros grupos en condiciones apropiadas, lo que lleva a la formación de derivados con diferentes actividades biológicas.
Reactivos y condiciones comunes: Reactivos como el ácido sulfúrico, el clorato de potasio y el bromoacetato de etilo se utilizan comúnmente en la síntesis y modificación de this compound.
Comparación Con Compuestos Similares
Cloricromen es único debido a su doble acción como agente antitrombótico y vasodilatador . Los compuestos similares incluyen:
Carbocromen: Un análogo sin el sustituyente de cloro.
Ácido acetilsalicílico: Conocido por sus actividades antiplaquetarias pero carece de los efectos vasodilatadores de this compound.
Rivaroxaban: Otro anticoagulante que funciona a través de un mecanismo diferente al inhibir el factor Xa.
La combinación de propiedades antitrombóticas y vasodilatadoras de this compound lo convierte en un compuesto distintivo y valioso en la terapéutica cardiovascular.
Propiedades
IUPAC Name |
ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNRVJJLAVVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048373 | |
| Record name | Cloricromen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68206-94-0 | |
| Record name | Cloricromen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68206-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloricromen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloricromen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cloricromen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloricromene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORICROMEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9454PE93C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


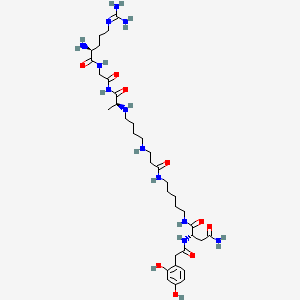
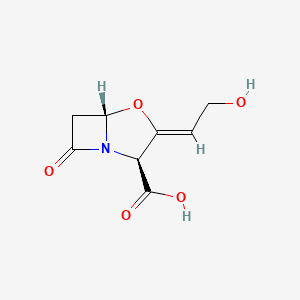
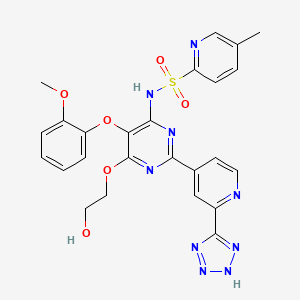
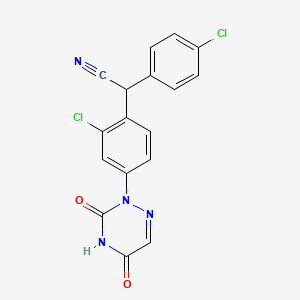
![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)
